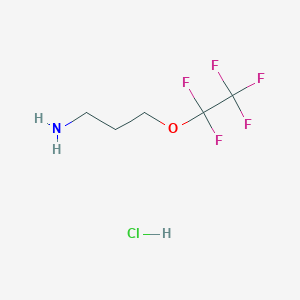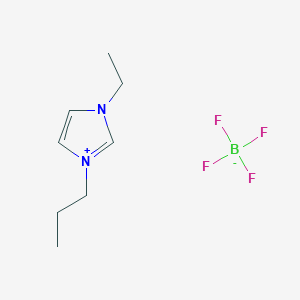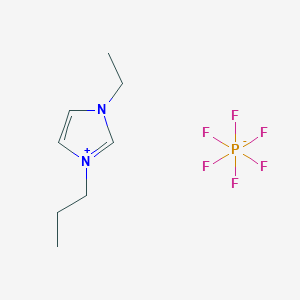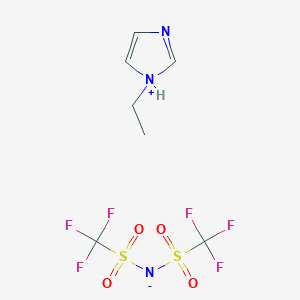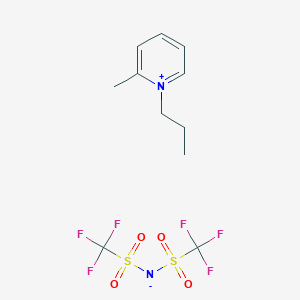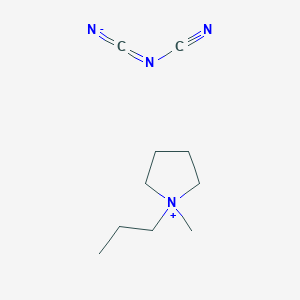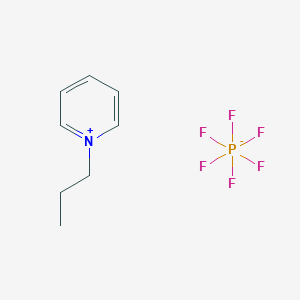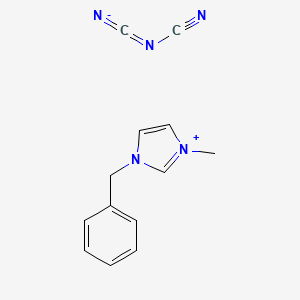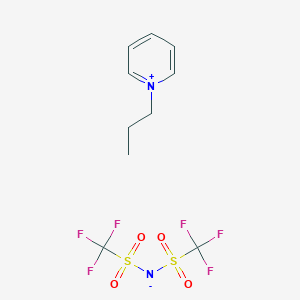
1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid composed of organic cations and anions. It is a colorless, odorless, and non-flammable liquid at room temperature. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity.
作用机制
Target of Action
It’s known that this compound belongs to a class of substances known as ionic liquids . Ionic liquids are often used as solvents and electrolytes due to their unique properties such as non-volatility, high thermal stability, and high ionic conductivity .
Mode of Action
The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid.
Biochemical Pathways
It’s known that ionic liquids can interact with various biological systems and can affect the structure and function of proteins and other biomolecules .
Pharmacokinetics
It’s known that ionic liquids have unique physicochemical properties that can influence their pharmacokinetic behavior .
Result of Action
It’s known that ionic liquids can interact with biological systems and can affect the structure and function of proteins and other biomolecules .
生化分析
Biochemical Properties
The unique properties of 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide are due to its ionic structure. The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid.
Cellular Effects
Currently, there is limited information available on the cellular effects of this compound. Studies have shown that it is non-toxic and non-irritating to skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic, making it a safe reagent for laboratory use.
Molecular Mechanism
The molecular mechanism of this compound is largely due to its ionic structure. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid. This ionic interaction plays a crucial role in its unique properties such as non-volatility, high thermal stability, and high ionic conductivity .
Temporal Effects in Laboratory Settings
Its unique properties such as non-volatility, high thermal stability, and high ionic conductivity suggest that it could exhibit stable performance over time .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is synthesized by reacting 1,2-dimethylimidazole with trifluoromethanesulfonic anhydride in the presence of a base. The reaction steps are as follows:
- 1,2-Dimethylimidazole is dissolved in an appropriate solvent.
- Trifluoromethanesulfonic anhydride is added dropwise to the solution.
- The mixture is stirred at room temperature for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction Reactions: It can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at room temperature.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazolium salts.
科学研究应用
1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: The compound is explored for its potential use in biological systems, including drug delivery and enzyme stabilization.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the formulation of pharmaceuticals.
Industry: It is used in the production of advanced materials, including electrolytes for batteries and supercapacitors.
相似化合物的比较
Similar Compounds
- 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its specific cation structure, which imparts distinct properties such as lower viscosity and higher thermal stability compared to other similar ionic liquids. These properties make it particularly suitable for applications requiring high performance and stability.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-1H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2F6NO4S2/c1-5-6-3-4-7(5)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4H,1-2H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONMEPSPYLZOO-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C[NH+]1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)

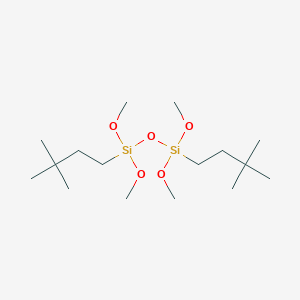
![(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine](/img/structure/B6310641.png)
